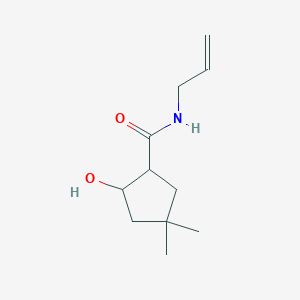
1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium is a chemical compound with the molecular formula C7H6O2P It is a member of the benzoxaphosphole family, characterized by a bicyclic structure containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium can be synthesized through the reaction of ortho-(butoxymethoxymethyl)phenylmagnesium bromide with derivatives of chloromethylphosphonic and chloromethylphosphinic acids, followed by intramolecular alkylation . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions where different substituents replace the existing groups on the benzoxaphosphole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzoxaphospholes.
Scientific Research Applications
1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.
Industry: Used in the development of new materials and catalysts due to its reactive phosphorus center.
Mechanism of Action
The mechanism by which 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors that recognize phosphorus-containing compounds. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
1-Chloromethyl-1-oxo-1,3-dihydro-2,1-benzoxaphosphole: Similar in structure but contains a chlorine substituent.
1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one: Contains a hydroxyl group instead of an oxo group.
Uniqueness: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium is unique due to its specific oxo group and the resulting electronic properties. This makes it particularly useful in reactions where the oxo group plays a critical role in the compound’s reactivity and interaction with other molecules.
Properties
CAS No. |
112667-02-4 |
|---|---|
Molecular Formula |
C7H6O2P+ |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
3H-2,1-benzoxaphosphol-1-ium 1-oxide |
InChI |
InChI=1S/C7H6O2P/c8-10-7-4-2-1-3-6(7)5-9-10/h1-4H,5H2/q+1 |
InChI Key |
CYYDDFHWJSTRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2[P+](=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)





